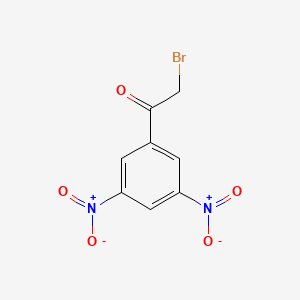

2-Bromo-3-5-dinitroacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2O5 |

|---|---|

Molecular Weight |

289.04 g/mol |

IUPAC Name |

2-bromo-1-(3,5-dinitrophenyl)ethanone |

InChI |

InChI=1S/C8H5BrN2O5/c9-4-8(12)5-1-6(10(13)14)3-7(2-5)11(15)16/h1-3H,4H2 |

InChI Key |

FFZHWJYFQXTHCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)CBr |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and properties of 2-Bromo-3,5-dinitroacetophenone

[1][2]

1.1 Identity & Structure

-

IUPAC Name: 2-Bromo-1-(3,5-dinitrophenyl)ethan-1-one

-

CAS Number: 5000-68-0

-

Molecular Formula:

-

Molecular Weight: 289.04 g/mol

1.2 Physical Properties

| Property | Description / Value | Note |

| Appearance | Yellow to brownish crystalline solid | Color intensity varies with purity and hydration. |

| Melting Point | Approx. 105–108 °C (Derivative dependent) | Note: Pure analytical standards for the dinitro- variant are rare; often synthesized in situ. Precursor (3,5-dinitroacetophenone) melts ~80-85°C. |

| Solubility | Soluble in acetone, ethanol, glacial acetic acid. | Insoluble in water. Hydrolyzes slowly in aqueous base. |

| Reactivity | High electrophilicity at | Susceptible to nucleophilic attack ( |

| Hazards | Lachrymator , Corrosive, Skin Irritant.[6][7] | Requires handling in a fume hood. |

Part 2: Synthetic Pathways & Mechanism

The synthesis involves the regioselective

2.1 Reaction Mechanism (Acid-Catalyzed) The reaction proceeds through an acid-catalyzed enolization followed by electrophilic attack by bromine.

-

Protonation: The carbonyl oxygen is protonated by the acid catalyst (acetic acid/HBr).

-

Enolization: Deprotonation of the

-carbon yields the enol intermediate. -

Bromination: The nucleophilic double bond of the enol attacks molecular bromine (

). -

Deprotonation: Loss of a proton restores the carbonyl, yielding the

-bromo ketone and HBr.

2.2 Mechanistic Visualization

Part 3: Experimental Protocol (The "Gold Standard")

Objective: Synthesis of 2-Bromo-3,5-dinitroacetophenone from 3,5-dinitroacetophenone.

Reagents:

-

3,5-Dinitroacetophenone (10 mmol, ~2.1 g)

-

Bromine (

) (10 mmol, ~0.51 mL) [Handle with extreme caution] -

Glacial Acetic Acid (15 mL)

-

Hydrobromic acid (48%, 2-3 drops) - Initiator

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel, dissolve 2.1 g of 3,5-dinitroacetophenone in 15 mL of glacial acetic acid. Slight warming (40°C) may be required to effect complete solution.

-

Catalysis: Add 2-3 drops of 48% HBr to catalyze the enolization.

-

Bromination (Controlled Addition):

-

Prepare a solution of bromine (0.51 mL) in 5 mL of glacial acetic acid.

-

Add the bromine solution dropwise over 20–30 minutes while stirring vigorously at room temperature.

-

Observation: The deep orange/red color of bromine should dissipate as it reacts. If color persists, gently heat to 50°C.

-

-

Completion: Stir for an additional 30 minutes after addition. The reaction is complete when the solution turns light yellow/colorless (indicating consumption of

). -

Isolation: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.

-

Filtration & Wash: Filter the solid using a Buchner funnel. Wash with cold water (

mL) to remove residual acid and traces of bromine. -

Recrystallization: Recrystallize from ethanol or an ethanol/acetone mixture to yield yellow needles.

-

Drying: Dry in a vacuum desiccator over

.

Self-Validation System:

-

TLC: Check purity using Ethyl Acetate:Hexane (3:7). The product (

) is less polar than the starting ketone. -

Beilstein Test: A positive green flame confirms the presence of halogen (Bromine).

Part 4: Applications in Drug Discovery & Analysis

4.1 Derivatization of Carboxylic Acids Historically, this compound is a primary reagent for identifying carboxylic acids. It reacts with sodium salts of carboxylic acids to form highly crystalline phenacyl esters with sharp, distinct melting points.

-

Reaction:

-

Utility: Useful for protecting carboxyl groups during multi-step synthesis or for X-ray crystallographic analysis of chiral acids.

4.2 Hantzsch Thiazole Synthesis In modern drug discovery, the 3,5-dinitro moiety provides a unique electronic profile for synthesizing thiazole-based pharmacophores.

-

Workflow: Condensation with thioureas or thioamides yields 2-amino-4-(3,5-dinitrophenyl)thiazoles.

-

Significance: The nitro groups can be subsequently reduced to amines, allowing for the construction of complex sulfonamide or amide-linked libraries.

4.3 Workflow Visualization

Part 5: Safety & Handling (HSE Profile)

CRITICAL WARNING: 2-Bromo-3,5-dinitroacetophenone is a powerful lachrymator (tear gas agent).

-

Engineering Controls: All operations, including weighing and filtration, must be performed inside a functioning chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A full-face respirator is recommended if working with large quantities.

-

Spill Management:

-

Neutralization: Treat spills with a solution of dilute ammonia or sodium bisulfite to degrade the

-bromo ketone functionality. -

Cleanup: Do not wipe dry. Absorb with vermiculite and dispose of as hazardous halogenated waste.

-

-

First Aid:

-

Eyes: Flush immediately with water for 15 minutes.[7]

-

Skin: Wash with soap and water; do not use ethanol (may increase absorption).

-

References

-

Synthesis of Phenacyl Bromides: Cowper, R. M., & Davidson, L. H. (1939). Phenacyl Bromide.[5][6][8][9] Organic Syntheses, 19, 24. (Note: General procedure for phenacyl bromides adapted for dinitro derivative).

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

- Identification of Carboxylic Acids: Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1964). The Systematic Identification of Organic Compounds. Wiley. (Standard text referencing phenacyl esters).

-

Safety Data: PubChem. (n.d.). 2-Bromo-1-(3-nitrophenyl)ethanone (Analogous Safety Profile). National Library of Medicine.

Sources

- 1. 1,2,4-TRIMETHYL-5-NITROBENZENE | 610-91-3 [chemicalbook.com]

- 2. 2-NITROMESITYLENE | 603-71-4 [chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. 4-tert-Butyl-2,6-diformylphenol | CAS#:84501-28-0 | Chemsrc [chemsrc.com]

- 5. AKOS BBS-00003969 | 4225-92-7 [amp.chemicalbook.com]

- 6. beta.lakeland.edu [beta.lakeland.edu]

- 7. fishersci.com [fishersci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-Bromo-2'-nitroacetophenone One Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-Depth Technical Guide to 2-Bromo-3,5-dinitroacetophenone: Structure, Synthesis, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3,5-dinitroacetophenone, a highly functionalized aromatic ketone of significant interest in synthetic organic and medicinal chemistry. This document elucidates the molecule's precise chemical structure and IUPAC nomenclature. We delve into a logical synthetic pathway, explaining the regiochemical outcomes based on the electronic effects of the substituents. The guide highlights the compound's dual reactivity—stemming from the α-bromo ketone moiety and the electron-deficient dinitrophenyl ring—which establishes it as a versatile precursor for a variety of complex molecular architectures, particularly heterocyclic scaffolds prevalent in drug discovery. Predictive analytical data, critical safety protocols, and handling procedures are also detailed to provide a holistic resource for laboratory professionals.

Chemical Identity and Physicochemical Properties

2-Bromo-3,5-dinitroacetophenone is a derivative of acetophenone featuring three key functional groups: an α-bromo ketone, and two nitro groups positioned meta to the acetyl group on the aromatic ring. These functionalities impart distinct and valuable chemical properties to the molecule.

Chemical Structure and IUPAC Name

The formal IUPAC name for the compound is 2-bromo-1-(3,5-dinitrophenyl)ethan-1-one . This nomenclature specifies a two-carbon ethanone chain where the carbon adjacent to the carbonyl (position 2) is substituted with a bromine atom, and the carbonyl carbon (position 1) is attached to a phenyl ring that is nitrated at the 3 and 5 positions.

Caption: Chemical structure of 2-bromo-1-(3,5-dinitrophenyl)ethan-1-one.

Physicochemical Data

Quantitative experimental data for this specific dinitro-analogue is not widely published. The following table summarizes its core identifiers and calculated properties.[1][2]

| Property | Value | Source |

| CAS Number | 5000-68-0 | [1][2] |

| Molecular Formula | C₈H₅BrN₂O₅ | [1] |

| Molecular Weight | 289.04 g/mol | [1] |

| InChI Key | FFZHWJYFQXTHCI-UHFFFAOYSA-N | [1] |

| Appearance | Pale yellow to brown solid (Predicted) | Analog-based |

| Solubility | Soluble in acetone, DMF, DMSO; Insoluble in water (Predicted) | Analog-based |

| Melting Point | >100 °C (Predicted) | Analog-based |

Synthesis and Mechanistic Rationale

The synthesis of 2-Bromo-3,5-dinitroacetophenone is a multi-step process that requires careful control of regioselectivity.[1] A logical and field-proven approach involves the sequential nitration of acetophenone followed by α-bromination.

Synthetic Strategy: The Causality of Substituent Effects

The chosen synthetic pathway is dictated by the directing effects of the functional groups on the aromatic ring during electrophilic aromatic substitution (EAS).

-

Initial Nitration: The acetyl group (-COCH₃) on the acetophenone starting material is an electron-withdrawing group and a meta-director. Therefore, the first nitration step will predominantly yield 3-nitroacetophenone.[1]

-

Second Nitration: With both an acetyl and a nitro group present (both meta-directors), the ring is significantly deactivated. However, both groups direct incoming electrophiles to the 5-position, reinforcing the regiochemical outcome to produce 3,5-dinitroacetophenone.

-

Alpha-Bromination: The final step involves the bromination of the methyl group of the acetyl moiety. This reaction proceeds via an enol or enolate intermediate and does not affect the now highly deactivated aromatic ring.

This strategic order prevents undesired isomers and leverages the inherent electronic properties of the intermediates.

Caption: Proposed synthetic workflow for 2-Bromo-3,5-dinitroacetophenone.

Representative Experimental Protocol

This protocol is a representative methodology adapted from standard procedures for the nitration and bromination of aromatic ketones. Researchers must conduct their own risk assessment and optimization.

Step 1 & 2: Synthesis of 3,5-Dinitroacetophenone

-

To a stirred, cooled (0-5 °C) mixture of concentrated sulfuric acid, add 3-nitroacetophenone in portions, ensuring the temperature does not exceed 10 °C.

-

Slowly add fuming nitric acid dropwise while maintaining the low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of starting material.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield crude 3,5-dinitroacetophenone. Recrystallization from ethanol may be necessary.

Step 3: Synthesis of 2-Bromo-3,5-dinitroacetophenone

-

Dissolve the 3,5-dinitroacetophenone from the previous step in glacial acetic acid.

-

Add elemental bromine (Br₂) dropwise to the solution at room temperature. A small amount of HBr may be used as a catalyst.

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into a large volume of cold water to precipitate the product.

-

Filter the solid, wash with water, then with a dilute sodium bisulfite solution to remove excess bromine, and finally with water again.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Chemical Reactivity and Applications in Drug Development

The synthetic value of 2-Bromo-3,5-dinitroacetophenone lies in its multiple reactive centers, making it a powerful building block for complex molecules.[1]

The α-Bromo Ketone: A Gateway to Heterocycles

The C-Br bond at the α-position to the carbonyl is highly susceptible to nucleophilic substitution. This reactivity is the cornerstone of the Hantzsch thiazole synthesis, Gabriel synthesis, and related cyclization reactions. By reacting with various nucleophiles, it serves as a key precursor to a wide range of heterocyclic systems that form the core of many pharmaceutical agents.[1]

-

Thiourea/Thioamides: Reaction leads to the formation of aminothiazole rings.

-

Amidines: Reaction yields substituted imidazole scaffolds.

-

Amines: Can be used to synthesize α-amino ketones, which are themselves versatile intermediates.

Caption: Role as a building block for heterocyclic synthesis.

The Dinitrophenyl Ring: A Platform for Diversification

The two nitro groups profoundly influence the reactivity of the aromatic ring.

-

Nucleophilic Aromatic Substitution (SₙAr): The strong electron-withdrawing nature of the nitro groups activates the ring for SₙAr, allowing for the displacement of a suitable leaving group, should one be present.

-

Reduction to Amines: The nitro groups can be selectively or fully reduced to amino groups (e.g., using SnCl₂/HCl or catalytic hydrogenation). The resulting 3,5-diaminoacetophenone derivatives are valuable for constructing polymers, dyes, or further elaborated pharmaceutical targets.

This dual reactivity allows for sequential and controlled chemical modifications, making it an ideal intermediate for creating diverse molecular libraries for drug screening.[1]

Predictive Analytical Characterization

For a novel or sparsely documented compound, predicting its spectral data is a crucial exercise.

| Technique | Predicted Observations |

| ¹H NMR | Aromatic Protons: Two distinct signals expected. The proton at C4 (between the two nitro groups) will be the most downfield (~9.0 ppm, triplet, J≈2 Hz). The proton at C2/C6 will be further upfield (~8.8 ppm, doublet, J≈2 Hz). Aliphatic Protons: A singlet for the -CH₂Br protons, expected around 4.5-5.0 ppm. |

| ¹³C NMR | Carbonyl Carbon: Signal expected around 185-190 ppm. Aromatic Carbons: C-NO₂ carbons (~148 ppm), C-H carbons (~120-130 ppm), and the C-acetyl carbon (~138 ppm) will be distinguishable. Aliphatic Carbon: The -CH₂Br carbon signal is expected around 30-35 ppm. |

| IR Spectroscopy | C=O stretch: Strong absorption at ~1700-1720 cm⁻¹. NO₂ stretch: Two strong, characteristic absorptions at ~1530-1550 cm⁻¹ (asymmetric) and ~1340-1360 cm⁻¹ (symmetric). C-Br stretch: Absorption in the fingerprint region, ~600-700 cm⁻¹. |

| High-Resolution Mass Spectrometry (HRMS) | The theoretical monoisotopic mass for C₈H₅⁷⁹BrN₂O₅ is 287.94838 Da . HRMS can confirm this exact mass, verifying the elemental composition. A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) will be observed. |

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-3,5-dinitroacetophenone is not widely available, the hazards can be reliably inferred from analogous compounds like 2-bromo-3'-nitroacetophenone and other nitrated α-bromo ketones.[3][4] The compound should be treated as highly hazardous.

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[3][4] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[3][4] |

| Acute Toxicity | (Predicted) | May be harmful if swallowed, inhaled, or in contact with skin.[3] |

| Other Hazards | Lachrymator | Substance which increases the flow of tears.[3][4] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Use chemical safety goggles and a full-face shield.[3]

-

Skin and Body Protection: Wear a lab coat, closed-toe shoes, and consider additional protective clothing like an apron or sleeves.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[3]

-

Disposal: Dispose of waste material in accordance with local, regional, and national hazardous waste regulations. Do not allow it to enter drains or the environment.[3][5]

Conclusion

2-Bromo-1-(3,5-dinitrophenyl)ethan-1-one is a synthetically valuable intermediate characterized by its strategically placed and reactive functional groups. Its ability to serve as a precursor for diverse heterocyclic systems via its α-bromo ketone functionality, combined with the potential for further modification of its dinitrophenyl ring, makes it a compelling building block for medicinal chemists and researchers in drug development. However, its high reactivity necessitates stringent safety protocols and expert handling. This guide provides the foundational knowledge required to safely and effectively utilize this potent chemical entity in advanced organic synthesis.

References

-

2-Bromo-2'-nitroacetophenone | C8H6BrNO3. (n.d.). PubChem. Retrieved from [Link]

-

2-Bromo-3'-nitroacetophenone. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

2-Bromo-3'-nitroacetophenone. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

Sources

Spectroscopic data of 2-Bromo-3,5-dinitroacetophenone (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Profile of 2-Bromo-3,5-dinitroacetophenone

Abstract

2-Bromo-3,5-dinitroacetophenone is a highly functionalized aromatic ketone, valuable as a reactive intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and potential pharmaceutical agents.[1] Its utility stems from multiple reactive sites: an α-bromo ketone susceptible to nucleophilic substitution, and a deactivated aromatic ring primed for specific synthetic transformations.[1] Accurate characterization of this compound is paramount for its effective use. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for 2-Bromo-3,5-dinitroacetophenone, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of extensively published experimental spectra, this document serves as a predictive framework, grounded in fundamental spectroscopic principles and data from analogous structures, to aid researchers in the identification, confirmation, and quality assessment of this pivotal chemical entity.

Molecular Structure and Synthetic Considerations

The structure of 2-Bromo-3,5-dinitroacetophenone incorporates several key features that dictate its spectroscopic signature: an acetyl group (-COCH₂Br) and two nitro groups (-NO₂) positioned meta to each other on a benzene ring. These strongly electron-withdrawing groups profoundly influence the electronic environment of the molecule.

Caption: Molecular structure of 2-Bromo-3,5-dinitroacetophenone.

A plausible synthetic route involves the α-bromination of 3,5-dinitroacetophenone.[1][2] This precursor is synthesized via the nitration of acetophenone.[1] Researchers should be aware of potential impurities, such as unreacted starting material or poly-brominated side products, which would be detectable using the spectroscopic methods outlined below.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The powerful electron-withdrawing nature of the two nitro groups and the acetyl group will dominate the ¹H NMR spectrum of the title compound, causing all proton signals to appear at a low field (high ppm).

Predicted ¹H NMR Spectrum

-

Aromatic Protons (H-4, H-6): The protons at positions 4 and 6 of the aromatic ring are in highly electron-deficient environments. This deshielding effect will shift their signals significantly downfield, likely in the 8.5 - 9.5 ppm range. The proton at C-4 is expected to appear as a triplet due to coupling with the two equivalent protons at C-2 and C-6 (or a more complex pattern if their equivalence is broken). The proton at C-6 would likely appear as a doublet.

-

Methylene Protons (-CH₂Br): The protons of the methylene group are adjacent to both a carbonyl group and a bromine atom, both of which are strongly electron-withdrawing. This will cause a substantial downfield shift, predicted to be in the 4.8 - 5.2 ppm range. As there are no adjacent protons, this signal is expected to be a sharp singlet.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic H-4 | 9.0 - 9.5 | Triplet (t) or Multiplet (m) | 1H |

| Aromatic H-6 | 8.5 - 9.0 | Doublet (d) or Multiplet (m) | 2H |

| Methylene (-CH₂Br) | 4.8 - 5.2 | Singlet (s) | 2H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-Bromo-3,5-dinitroacetophenone in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3] Ensure the solid is fully dissolved.

-

Instrument Setup: Insert the NMR tube into the spinner and place it in the instrument's autosampler or manual insertion port.

-

Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp, well-resolved peaks.[4]

-

Acquire the ¹H NMR spectrum using standard parameters for pulse width, acquisition time, and relaxation delay.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these experiments require more scans than ¹H NMR.

Predicted ¹³C NMR Spectrum

The chemical shifts are influenced by the electronegativity of attached groups and hybridization.

-

Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the 185 - 195 ppm range.

-

Aromatic Carbons:

-

C-1 (ipso-carbon): The carbon attached to the acetyl group will be found around 135-140 ppm .

-

C-3, C-5 (nitro-substituted): The carbons directly bonded to the strongly electron-withdrawing nitro groups will be significantly deshielded, expected around 148-152 ppm .

-

C-4, C-6 (protonated): The protonated aromatic carbons will appear further upfield than the substituted carbons, likely in the 125-135 ppm range.

-

-

Methylene Carbon (-CH₂Br): The carbon of the methylene group is attached to an electronegative bromine atom and is alpha to a carbonyl group. Its signal is predicted to be in the 30 - 35 ppm range.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 185 - 195 |

| Aromatic C-3, C-5 (-C-NO₂) | 148 - 152 |

| Aromatic C-1 (-C-C=O) | 135 - 140 |

| Aromatic C-4, C-6 | 125 - 135 |

| Methylene (-CH₂Br) | 30 - 35 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Spectrum

The IR spectrum of 2-Bromo-3,5-dinitroacetophenone will be characterized by strong absorptions corresponding to its key functional groups.

-

Aromatic C-H Stretch: A weak to medium band will appear just above 3000 cm⁻¹, typically around 3050-3150 cm⁻¹ .

-

Carbonyl (C=O) Stretch: A very strong and sharp absorption characteristic of an aromatic ketone will be prominent around 1690-1710 cm⁻¹ .

-

Aromatic C=C Stretches: Medium to strong bands will appear in the 1600-1450 cm⁻¹ region.

-

Nitro (NO₂) Stretches: Two very strong and distinct bands are expected for the nitro groups: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹ . The presence of two strong bands in these regions is highly indicative of nitro-aromatic compounds.

-

C-Br Stretch: The carbon-bromine stretch appears in the fingerprint region and is often weak. It is expected to be found in the 600-700 cm⁻¹ range.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3050 - 3150 | Medium-Weak |

| Ketone C=O | Stretch | 1690 - 1710 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong |

| Nitro NO₂ | Asymmetric Stretch | 1520 - 1560 | Very Strong |

| Nitro NO₂ | Symmetric Stretch | 1340 - 1360 | Very Strong |

| C-Br | Stretch | 600 - 700 | Weak-Medium |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Thoroughly grind 1-2 mg of the solid sample with ~100-200 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Pellet Formation: Transfer the powder mixture to a pellet die. Apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[6] A clear pellet is indicative of good sample preparation.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Analysis: Acquire a background spectrum of the empty sample compartment first. Then, run the analysis of the sample pellet. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula is C₈H₅BrN₂O₅. The key diagnostic feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7][8][9] This will result in two molecular ion peaks of almost equal intensity, separated by 2 m/z units:

-

M⁺ peak: at m/z corresponding to [C₈H₅⁷⁹BrN₂O₅]⁺

-

M+2 peak: at m/z corresponding to [C₈H₅⁸¹BrN₂O₅]⁺ The calculated monoisotopic mass is approximately 287.94 g/mol (for ⁷⁹Br).

-

-

Key Fragmentation Pathways: Electron ionization (EI) would induce fragmentation, providing structural clues.

-

α-Cleavage: The most likely initial fragmentation is the cleavage of the C-C bond alpha to the carbonyl group, resulting in the loss of a •CH₂Br radical. This would yield a highly stable 3,5-dinitrobenzoyl cation.

-

Loss of Bromine: Loss of a bromine radical (•Br) from the molecular ion is another probable pathway.

-

Loss of Nitro Groups: Sequential loss of nitro groups (•NO₂) from the molecular ion or subsequent fragments is expected.

-

Caption: Predicted major fragmentation pathways for 2-Bromo-3,5-dinitroacetophenone.

| m/z (for ⁷⁹Br) | Proposed Fragment | Notes |

| 288 / 290 | [C₈H₅BrN₂O₅]⁺ (Molecular Ion) | Characteristic 1:1 isotopic pattern for Bromine.[10] |

| 195 | [C₇H₃N₂O₅]⁺ | Loss of •CH₂Br via α-cleavage. |

| 209 | [C₈H₅N₂O₅]⁺ | Loss of •Br radical. |

| 149 | [C₇H₃NO₃]⁺ | Loss of •NO₂ from the 3,5-dinitrobenzoyl cation. |

Experimental Protocol: Direct Infusion Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~5-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[11]

-

Infusion: Load the sample solution into a syringe and place it on a syringe pump connected to the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI).[12]

-

Data Acquisition: Infuse the sample directly into the ion source at a constant flow rate.[13] The instrument will ionize the molecules and the mass analyzer will separate them based on their m/z ratio, generating the mass spectrum.

Conclusion

The spectroscopic characterization of 2-Bromo-3,5-dinitroacetophenone is defined by the powerful electronic effects of its constituent functional groups. The predicted ¹H NMR spectrum is expected to show highly deshielded aromatic and methylene protons. The ¹³C NMR will feature a downfield carbonyl signal and distinct signals for the substituted and unsubstituted aromatic carbons. The IR spectrum provides unambiguous evidence of the carbonyl, nitro, and aromatic functionalities through strong, characteristic absorption bands. Finally, mass spectrometry will confirm the molecular weight and reveal the presence of bromine through a signature 1:1 M/M+2 isotopic pattern, with fragmentation pathways offering further structural validation. This predictive guide serves as a robust framework for researchers to confidently identify and verify the structure and purity of this versatile synthetic intermediate.

References

- Sample preparation for FT-IR. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry & Biochemistry.

- STANDARD OPERATING PROCEDURE – E006 Nuclear Magnetic Resonance (NMR) spectroscopy. (n.d.). Health, Safety and Environment Office, The Chinese University of Hong Kong.

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell.

- Infrared spectroscopy correlation table. (2023, December 29). In Wikipedia.

- Moye, A. L., & Cochran Jr., T. A. (1971). Simplified infrared functional group correlation chart.

- Explain all possible fragmentation for in mass spectrometry. Structure o.. (2025, October 5). Filo.

- 2-Bromo-3-5-dinitroacetophenone. (n.d.). Benchchem.

- Sample Preparation – FT-IR/ATR. (n.d.).

- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Houston, Department of Chemistry.

- Sample Introduction. (n.d.).

- Understand mass Spectrometry Fragmentation of Acetophenone. (2025, March 15). StudyRaid.

- Isotopes in Mass Spectrometry. (2025, September 27). Chemistry Steps.

- Fragmentation in Mass Spectrometry of Acetophenone (C6H5-CO-CH3). (2025, October 5). Filo.

- Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO.

- Abraham, R. J., et al. (2005). Prediction of 1H chemical shifts of ester-containing molecules. Magnetic Resonance in Chemistry, 43(1), 3-15.

- Griffiths, L., & Abraham, R. J. (2002). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia.

- Identification of unknown compound by direct infusion. (n.d.).

- Standard operating procedures for remote NMR measurements and sample shipment. (2024, January 15). PANACEA.

- Clark, J. (n.d.). The M+2 peak in mass spectra. Chemguide.

- Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments.

- Acetophenone C-NMR.pdf. (n.d.). Scribd.

- Lecture 25 : Mass and Infrared Spectrocopies. (n.d.). NPTEL Archive.

- Isotope Abundance. (2022, July 3). Chemistry LibreTexts.

- Mass spectra of acetophenone in the molecular ion region. (n.d.).

- FTIR Basic Organic Functional Group Reference Chart. (2015, December 21). ThermoFisher Scientific.

- Mass Spectroscopy. (n.d.). University of Calgary, Department of Chemistry.

- Guidelines for mass spectrometric analysis. (n.d.). University of Bergen, Department of Chemistry.

- Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison, Department of Chemistry.

- ms isotopes: Br and Cl. (n.d.). College of Saint Benedict & Saint John's University.

- IR Spectrum Table & Chart. (2019, October 30). Sigma-Aldrich.

- Nuclear magnetic resonance (NMR)

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder, Department of Chemistry.

- Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. (2024, October 30). Metabolites, 11(11), 749.

- Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and theoretical study. Magnetic Resonance in Chemistry, 43(1), 3-15.

- Direct Infusion Mass Spectrometry to Rapidly Map Metabolic Flux of Substrates Labeled with Stable Isotopes. (n.d.). Advion Interchim Scientific.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Metabolites, 12(5), 449.

- Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. (n.d.).

- Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). (n.d.). St Andrews Research Repository.

- PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. (n.d.). Canadian Science Publishing.

- 3,5-Dinitroacetophenone 97%. (n.d.). Sigma-Aldrich.

- 3,5-dinitroacetophenone (C8H6N2O5). (n.d.). PubChemLite.

- "How Can I Analyze the 1H and 13C NMR Spectra for (4-(Methanesulfonyl)-acetophenone) and Understand the Integral and Chemical Shift?". (2024, December 4). Reddit.

- Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones†. (n.d.). Asian Journal of Chemistry.

- [Synthesis of 5-azido-3-nitro-omega-bromo-acetophenone- a photochemically active bifunctional reagent for the cross-linking of biopolymers]. (n.d.). Helvetica Chimica Acta.

- FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2). (n.d.).

Sources

- 1. This compound | Benchchem [benchchem.com]

- 2. [Synthesis of 5-azido-3-nitro-omega-bromo-acetophenone- a photochemically active bifunctional reagent for the cross-linking of biopolymers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. commons.ggc.edu [commons.ggc.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. ms isotopes: Br and Cl [employees.csbsju.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uib.no [uib.no]

- 12. Sample Introduction | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]

- 13. resolvemass.ca [resolvemass.ca]

An In-Depth Technical Guide on the Reactivity of the α-Bromo Ketone in 2-Bromo-3,5-dinitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3,5-dinitroacetophenone is a highly functionalized aromatic ketone of significant interest in synthetic organic and medicinal chemistry. The convergence of an α-bromo ketone moiety and a strongly electron-deficient aromatic ring imparts a unique and versatile reactivity profile to the molecule. This technical guide provides a comprehensive analysis of the reactivity centered at the α-bromo ketone functionality. We will explore the underlying electronic effects governing its behavior, delve into key reaction pathways including nucleophilic substitution and rearrangements, and present field-proven experimental protocols for its strategic utilization in the synthesis of valuable heterocyclic scaffolds.

Introduction: The Electronic Architecture and its Implications

The reactivity of the α-bromo ketone in 2-Bromo-3,5-dinitroacetophenone is a direct consequence of its electronic structure. The molecule possesses several key features that dictate its chemical behavior:

-

The α-Bromo Ketone Moiety: The presence of a bromine atom on the carbon adjacent (α-position) to the carbonyl group is central to the compound's reactivity. The electronegative bromine atom polarizes the C-Br bond, rendering the α-carbon electrophilic and susceptible to attack by nucleophiles.[1]

-

The Carbonyl Group: The carbonyl group itself is a strong electron-withdrawing group. This property enhances the electrophilicity of the α-carbon, making it even more reactive towards nucleophiles.[2]

-

The Dinitro-Substituted Aromatic Ring: The two nitro groups on the phenyl ring are powerful electron-withdrawing substituents. They deactivate the aromatic ring towards electrophilic substitution but, more importantly in this context, they further amplify the electron-deficient nature of the entire molecule, including the α-bromo ketone functionality.[3] This electronic pull also influences the acidity of the α-protons, a key factor in certain reaction pathways.

This unique combination of functional groups creates a molecule with multiple reactive sites, allowing for controlled and sequential chemical modifications.[3]

Key Reaction Pathways of the α-Bromo Ketone Functionality

The electrophilic α-carbon of 2-Bromo-3,5-dinitroacetophenone is the primary site of reactivity, participating in a variety of transformations crucial for the synthesis of complex organic molecules.

Nucleophilic Substitution (SN2) Reactions

The most prominent reaction pathway for α-bromo ketones is the SN2 reaction, where a nucleophile attacks the electrophilic α-carbon, displacing the bromide ion as a leaving group.[1][4] The general mechanism is illustrated below:

Caption: Generalized SN2 mechanism at the α-carbon.

A wide array of nucleophiles can be employed, leading to the formation of diverse functional groups at the α-position. This versatility is fundamental to its application as a building block in organic synthesis.

2.1.1. Synthesis of α-Amino Ketones

Primary and secondary amines readily react with 2-Bromo-3,5-dinitroacetophenone to yield the corresponding α-amino ketones.[5][6] These products are valuable intermediates in the synthesis of various nitrogen-containing heterocycles and biologically active molecules.

2.1.2. Synthesis of α-Hydroxy Ketones

Hydrolysis of the α-bromo ketone under appropriate conditions, often mediated by reagents like sodium nitrite, can lead to the formation of α-hydroxy ketones.[6]

Heterocycle Synthesis: A Gateway to Bioactive Scaffolds

Perhaps the most significant application of 2-Bromo-3,5-dinitroacetophenone is its role as a precursor in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[3]

2.2.1. Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly efficient method for the formation of thiazole rings.[7] It involves the condensation of an α-halo ketone with a thioamide, such as thiourea or a substituted thioamide.[8][9]

Caption: Workflow for Hantzsch Thiazole Synthesis.

The reaction proceeds via an initial SN2 reaction where the sulfur atom of the thioamide attacks the α-carbon of the bromo ketone.[9] This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.[10] This methodology is widely employed for the synthesis of aminothiazoles, a class of compounds with significant biological activities.[8]

2.2.2. Imidazole Synthesis

Substituted imidazoles can be synthesized by reacting α-halo ketones with amidines.[11] 2-Bromo-3,5-dinitroacetophenone serves as the α-halo ketone precursor in this condensation reaction, leading to the formation of highly functionalized imidazole derivatives.[12][13]

The Favorskii Rearrangement

Under basic conditions, α-halo ketones lacking an α'-hydrogen can undergo a skeletal rearrangement known as the Favorskii rearrangement.[14][15] This reaction typically leads to the formation of carboxylic acid derivatives.[16][17] While the presence of α'-hydrogens in 2-Bromo-3,5-dinitroacetophenone makes the classic Favorskii rearrangement less likely, a related pathway, the quasi-Favorskii rearrangement, can occur in the absence of enolizable protons.[18] This involves a benzilic acid-type mechanism.[15]

Caption: Possible Favorskii and Quasi-Favorskii pathways.

Dehydrobromination to α,β-Unsaturated Ketones

In the presence of a non-nucleophilic, sterically hindered base, 2-Bromo-3,5-dinitroacetophenone can undergo an elimination reaction (E2) to form the corresponding α,β-unsaturated ketone.[19] This reaction provides a route to conjugated systems that can participate in further synthetic transformations.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol outlines a general procedure for the synthesis of a 2-amino-4-(3,5-dinitrophenyl)thiazole derivative.

Materials:

-

2-Bromo-3,5-dinitroacetophenone

-

Thiourea (or substituted thioamide)

-

Ethanol

-

Saturated aqueous solution of sodium bicarbonate

Procedure:

-

Dissolve 2-Bromo-3,5-dinitroacetophenone (1.0 equivalent) in ethanol in a round-bottom flask.[20]

-

Add thiourea (1.1 equivalents) to the solution.[20]

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[21]

-

Upon completion, cool the reaction mixture to room temperature.

-

If a hydrobromide salt precipitates, it can be collected by filtration.[20]

-

For the free base, concentrate the mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.[20]

-

Collect the resulting solid by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

General Protocol for Imidazole Synthesis

This protocol describes a general procedure for the synthesis of a 2,4-disubstituted imidazole.

Materials:

-

2-Bromo-3,5-dinitroacetophenone

-

Amidine hydrochloride

-

Potassium bicarbonate

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

To a round-bottom flask, add the amidine hydrochloride (1.0 equivalent) and potassium bicarbonate (2.0 equivalents).[21]

-

Add a mixture of THF and water (e.g., 4:1 v/v).[21]

-

Heat the mixture to a vigorous reflux.

-

In a separate flask, dissolve 2-Bromo-3,5-dinitroacetophenone (1.0 equivalent) in THF.

-

Add the 2-Bromo-3,5-dinitroacetophenone solution dropwise to the refluxing amidine mixture over 30 minutes.[21]

-

Continue refluxing and monitor the reaction by TLC.

-

Once complete, cool the reaction mixture and remove the THF under reduced pressure.

-

Add water to the residue to form a suspension.

-

Collect the solid product by filtration and wash with water.[21]

-

The crude product can be purified by recrystallization or column chromatography.

Data Summary

| Reaction Type | Nucleophile/Reagent | Product Class | Key Features |

| Nucleophilic Substitution | Amines | α-Amino Ketones | Formation of C-N bond.[5] |

| Hantzsch Synthesis | Thioureas/Thioamides | Thiazoles | Efficient formation of the thiazole ring.[7][8] |

| Imidazole Synthesis | Amidines | Imidazoles | Formation of the imidazole ring.[11][12] |

| Dehydrobromination | Sterically Hindered Base | α,β-Unsaturated Ketones | Formation of a C=C double bond.[19] |

Conclusion

The α-bromo ketone functionality in 2-Bromo-3,5-dinitroacetophenone is a highly reactive and synthetically versatile handle. The electronic influence of the carbonyl and dinitro-substituted phenyl groups significantly enhances its electrophilicity, making it an excellent substrate for a range of nucleophilic substitution reactions. Its utility is most profoundly demonstrated in the construction of biologically relevant heterocyclic systems such as thiazoles and imidazoles. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for researchers and scientists aiming to leverage this powerful building block in the design and synthesis of novel chemical entities for drug discovery and development.

References

- Efficient synthesis of new functionalized thiazoles using α-bromo ketones. (n.d.).

- The Favorskii Rearrangement of Haloketones - Organic Reactions. (n.d.).

- Favorskii Rearrangement - Alfa Chemistry. (n.d.).

- 2-Bromo-3-5-dinitroacetophenone - Benchchem. (n.d.).

- Favorskii rearrangement - Wikipedia. (n.d.).

- Favorskii rearrangement----Sir Khalid (Organic) | PPT - Slideshare. (n.d.).

- Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.).

- α-bromoketone Definition - Organic Chemistry Key Term - Fiveable. (2024, November 25).

- Organic Chemistry Rearrangement - Dr. H.N. Sinha Arts & Commerce College. (n.d.).

- Hantzsch Thiazole Synthesis - SynArchive. (n.d.).

- Theoretical Insights into the Reactivity of α-Bromo Ketones: A Technical Guide for Researchers - Benchchem. (n.d.).

- Application Notes: Synthesis of Thiazoles and Imidazoles using 1,1-Dibromoacetone - Benchchem. (n.d.).

- Facile Synthesis of Optically Active Imidazole Derivatives - PMC - NIH. (n.d.).

- Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives - Benchchem. (n.d.).

- 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl - Organic Syntheses Procedure. (n.d.).

- Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01444A. (2015, August 11).

- 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023, January 29).

- The Reactions of α-Bromo Ketones with Primary Amines1 - American Chemical Society. (n.d.).

- The Reactions of a-Bromo Ketones with Primary Amines | Semantic Scholar. (1963, February 1).

- Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Medicinal Chemistry - Benchchem. (n.d.).

- Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. (2012, May 31).

Sources

- 1. fiveable.me [fiveable.me]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. synarchive.com [synarchive.com]

- 8. journals.iau.ir [journals.iau.ir]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01444A [pubs.rsc.org]

- 14. organicreactions.org [organicreactions.org]

- 15. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]

- 18. drhnsp.org [drhnsp.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: The Role of Nitro Groups in 2-Bromo-3,5-dinitroacetophenone Reactivity

Executive Summary

2-Bromo-3,5-dinitroacetophenone (2-Br-3,5-DNAP) represents a specialized class of

This guide analyzes the mechanistic influence of the 3,5-dinitro motif, details the kinetic advantages in nucleophilic substitution (

Molecular Architecture & Electronic Theory

The reactivity of 2-Br-3,5-DNAP is defined by the electronic communication between the aromatic ring and the alkyl side chain. The 3,5-dinitro substitution pattern is not merely structural; it acts as a "chemical amplifier" for the reactivity of the

Electronic Withdrawal Vectors

The nitro group (

-

Inductive Effect: The nitrogen atom pulls electron density through the

-framework, creating a partial positive charge on the ring carbons. -

Meta-Positioning: In the 3,5-configuration, the nitro groups are meta to the acetyl group.[1] While they do not conjugate directly with the carbonyl carbon, they severely deplete the electron density of the benzene ring. This "electron starvation" is transmitted to the carbonyl carbon, making it more susceptible to nucleophilic attack, and significantly increases the acidity of the

-protons (

Activation of the -Carbon

The primary reactive center is the

-

Transition State Stabilization: In an

reaction, the incoming nucleophile adds electron density to the

Visualization: Electronic Activation Pathway

The following diagram illustrates how the nitro groups influence the reactive centers.

Figure 1: Electronic cascade showing how 3,5-dinitro substitution enhances

Synthesis & Purification Protocol

The synthesis of 2-Br-3,5-DNAP requires careful control to prevent poly-bromination. The presence of two nitro groups actually aids the process by preventing ring bromination (since the ring is deactivated), forcing the reaction to occur at the

Validated Synthesis Workflow

Precursor: 3,5-Dinitroacetophenone.[1]

Reagent: Bromine (

Protocol: Acid-Catalyzed Bromination[3][4]

-

Dissolution: Dissolve 10 mmol of 3,5-dinitroacetophenone in 20 mL of glacial acetic acid.

-

Catalysis: Add 2 drops of 48% HBr (initiates enol formation).

-

Addition: Add 10 mmol of bromine (

) dropwise at room temperature. Note: The solution will initially be dark orange. The rate of decolorization indicates the rate of enolization. -

Reaction: Stir at 40°C for 2 hours. The electron-withdrawing nitro groups slow down enolization compared to acetophenone, so mild heating is often required.

-

Quenching: Pour the mixture into 100 mL of ice water. The product should precipitate.

-

Purification: Filter the solid and recrystallize from ethanol/water (1:1).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Reaction (Color persists) | Slow enolization due to EWGs | Increase temperature to 50-60°C; add more acid catalyst. |

| Poly-bromination | Excess Bromine | Strictly control stoichiometry (1.0 eq). Add |

| Oily Product | Impurities / Solvent retention | Recrystallize immediately. Keep at 0°C to induce crystallization. |

Nucleophilic Substitution Dynamics

The core utility of 2-Br-3,5-DNAP lies in its high susceptibility to

Kinetic Enhancement

In a standard Hammett plot analysis of

-

3,5-Dinitro Effect: With two nitro groups (

each), the cumulative electron withdrawal is substantial. This makes the -

Mechanism: The reaction proceeds via a concerted

mechanism.[5] The transition state involves the nucleophile attacking the

Comparative Reactivity

Compared to 4-nitro-2-bromoacetophenone, the 3,5-dinitro analog is generally more reactive towards "hard" nucleophiles due to the enhanced dipole, but steric hindrance at the meta positions is negligible for the side-chain reaction.

Visualization: Reaction Workflow

This diagram outlines the pathway from the precursor to heterocyclic derivatives.

Figure 2: Synthetic pathway from precursor to bioactive heterocycles.

Applications in Heterocyclic Synthesis[1][2][4]

The 2-Br-3,5-DNAP molecule acts as a "linchpin" in the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis

Reaction with thioureas or thioamides yields 2-amino-4-(3,5-dinitrophenyl)thiazoles.

-

Significance: The dinitrophenyl moiety is a common pharmacophore in antimicrobial and cytotoxic agents.

-

Protocol: Reflux equimolar amounts of 2-Br-3,5-DNAP and a substituted thiourea in ethanol for 2-4 hours. The product precipitates upon cooling.

Cysteine Labeling (Proteomics)

While less common than iodoacetamide, the 3,5-dinitro derivative offers a specific reactivity profile for mapping cysteine residues in proteins. The bulky, electron-deficient aromatic ring can provide unique steric selectivity for accessible cysteine thiols.

Safety & Handling

Warning: 2-Bromo-3,5-dinitroacetophenone is a potent lachrymator and skin irritant.

-

Engineering Controls: Always handle in a functioning chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

-

Decontamination: Spills should be treated with a solution of sodium thiosulfate (to quench active bromine species) and dilute ammonia.

-

Storage: Store in a cool, dry place away from light. Decomposition releases HBr, which can corrode metal storage cabinets.

References

-

Synthesis of Alpha-Halo Ketones

-

Podgoršek, A., et al. "Halogenation of Ketones with N-Halosuccinimides." Current Organic Chemistry, 2008.[6]

-

-

Reactivity of Phenacyl Bromides

- Pasto, D. J., & Rao, R. "Electronic Effects in the Nucleophilic Substitution Reactions of Phenacyl Bromides." Journal of the American Chemical Society.

-

Hantzsch Thiazole Synthesis Applications

- Eicher, T., & Hauptmann, S.

-

Hammett Equation & Electronic Effects

- Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.

Sources

2-Bromo-3,5-dinitroacetophenone as a building block in organic synthesis

A bifunctional reagent, 5-azido-3-nitro-omega-bromo-acetophenone, has been synthesized from 3,5-dinitroacetophenone through selective reduction of one nitro group, showcasing the potential for differential functionalization. [8]

Safety and Handling

2-Bromo-3,5-dinitroacetophenone and its analogues are corrosive and hazardous materials that must be handled with appropriate precautions. [4][7][8]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|

| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. [4] |

| Serious Eye Damage | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage. |

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield. [4][9]* Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [9][10]* Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and amines. [7][10]* First Aid (Eyes): In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [8][10]* First Aid (Skin): Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek immediate medical attention. [10]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [9][10]

Conclusion

2-Bromo-3,5-dinitroacetophenone stands out as a highly valuable and versatile building block in organic synthesis. Its unique trifecta of reactive sites—the electrophilic α-carbon, the transformable nitro groups, and the carbonyl center—provides chemists with a powerful tool for the efficient assembly of complex molecular scaffolds. Its primary application in the synthesis of nitrogen- and sulfur-containing heterocycles underscores its importance in medicinal chemistry and drug discovery. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full synthetic potential.

References

- Benchchem. (n.d.). 2-Bromo-3-5-dinitroacetophenone.

-

National Institute of Standards and Technology. (n.d.). 2-Bromo-3'-nitroacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

-

Aswale, S. R., Aswale, S. S., Gawhale, N. D., & Kodape, M. M. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry. Retrieved from [Link]

-

Adams, R., & Noller, C. R. (n.d.). Acetophenone, p-bromo-. Organic Syntheses. Retrieved from [Link]

-

Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved from [Link]

-

Chemsrc. (2025). 2-BROMO-5-NITROACETOPHENONE. Retrieved from [Link]

-

Stöhrer, G., & Hucho, F. (1976). Synthesis of 5-azido-3-nitro-omega-bromo-acetophenone- a photochemically active bifunctional reagent for the cross-linking of biopolymers. Zeitschrift für Naturforschung C, 31(7-8), 389-392. Retrieved from [Link]

-

SLS Ireland. (n.d.). 2-Bromo-3'-nitroacetophenone, 97%. Retrieved from [Link]

-

Pearson, D. E., & Bruton, J. D. (n.d.). Acetophenone, 3-bromo-. Organic Syntheses. Retrieved from [Link]

-

Wagare, D. S., Farooqui, M., Vilaytkar, N. D., & Durrani, A. N. (2017). An Efficient and Selective α-Monobromination of Aromatic Ketones under Ultrasonic Irradiation in Aqueous Medium. Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Heterocyclic Building Blocks. Retrieved from [Link]

-

Quora. (2019). How to synthesise 2-nitroacetophenone by nitration of acetophenone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-2',5'-dimethoxyacetophenone. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. This compound | Benchchem [benchchem.com]

- 2. This compound | 5000-68-0 [amp.chemicalbook.com]

- 3. 2-Bromo-3'-nitroacetophenone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 2-溴-3′-硝基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. zenodo.org [zenodo.org]

- 6. asianpubs.org [asianpubs.org]

- 7. fishersci.ca [fishersci.ca]

- 8. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 9. beta.lakeland.edu [beta.lakeland.edu]

- 10. fishersci.com [fishersci.com]

Technical Safety & Handling Guide: 2-Bromo-3,5-dinitroacetophenone

Executive Summary

This guide serves as a high-level technical manual for 2-Bromo-3,5-dinitroacetophenone , a potent

Critical Warning: This compound is a severe lachrymator and alkylating agent . Its electron-deficient structure (due to two nitro groups) significantly enhances the electrophilicity of the

Chemical Identity & Physicochemical Profile

The "Fingerprint" of the molecule.

| Property | Specification |

| IUPAC Name | 2-Bromo-1-(3,5-dinitrophenyl)ethan-1-one |

| Common Name | 3,5-Dinitrophenacyl bromide |

| CAS Number | 5000-68-0 |

| Molecular Formula | |

| Molecular Weight | 289.04 g/mol |

| Physical State | Crystalline Solid (Pale yellow to beige) |

| Solubility | Soluble in DCM, Acetone, DMF; Insoluble in water (hydrolyzes slowly) |

| Reactivity Class |

Hazard Characterization: The Mechanism of Toxicity

Why is this compound dangerous?

Standard SDSs classify this as "Skin Corr. 1B" and "Eye Dam. 1". However, for a researcher, understanding the molecular mechanism is vital for predicting risks during unexpected exposure.

The Lachrymatory Mechanism (TRPA1 Alkylation)

The intense burning sensation and tearing (lachrymation) caused by this compound are not random irritation. They result from a specific chemical attack on the nervous system's pain sensors.

-

Target: The TRPA1 ion channel (Transient Receptor Potential Ankyrin 1) located on sensory nerve endings.[1][2][3][4]

-

Mechanism: The

-carbon of the acetophenone is highly electrophilic. It undergoes a nucleophilic substitution ( -

Result: This covalent modification locks the ion channel open, causing a massive influx of Calcium (

), which the brain interprets as severe burning pain.

Figure 1: Molecular mechanism of lachrymation. The compound covalently binds to cysteine residues, triggering pain receptors.[1][2]

Operational Safety & Engineering Controls

Field-proven protocols for handling.

Engineering Controls

-

Primary Barrier: All manipulation must occur within a certified Chemical Fume Hood functioning at a face velocity of

fpm. -

Secondary Barrier: Use a localized tray (spill containment) lined with absorbent pads.

-

Balance Safety: Do not weigh this compound on an open bench. If the balance is outside the hood, use a tarred closed vessel method:

-

Tare a vial with cap inside the hood.

-

Add solid.

-

Cap tightly.

-

Weigh outside.

-

Personal Protective Equipment (PPE) Matrix

| Zone | Requirement | Rationale |

| Hands (Layer 1) | Nitrile Gloves (4 mil) | Standard splash protection. |

| Hands (Layer 2) | Silver Shield / Laminate | Critical: Halogenated organics can permeate nitrile. Laminate offers >4h breakthrough time. |

| Eyes | Chemical Goggles | Safety glasses are insufficient for lachrymators; vapors can bypass side shields. |

| Respiratory | N/A (In Hood) | If outside hood (Emergency): Full-face respirator with OV/AG/P100 cartridges. |

Decontamination & Disposal Protocol

A self-validating system for waste management.

Never dispose of active

The "Nucleophilic Scavenger" Quench Protocol

This method utilizes a sulfur-based nucleophile to displace the bromide and destroy the electrophilic nature of the compound.

Reagents:

-

Solution A: Sodium Thiosulfate (

) or Sodium Sulfite ( -

Solution B: Dilute Sodium Hydroxide (NaOH), 1M.

Procedure:

-

Dissolve: Dissolve residual compound or rinse glassware with a minimal amount of Acetone.

-

Quench: Slowly add Solution A (Thiosulfate) to the acetone mixture. Stir for 30 minutes.

-

Validation: The solution should lose its lachrymatory potency.

-

-

Basify: Add Solution B to ensure complete hydrolysis of the ester/ketone moiety if necessary.

-

Disposal: Check pH. Neutralize to pH 7, then dispose of as aqueous organic waste.

Figure 2: Decontamination workflow using nucleophilic displacement to neutralize the hazard.

Synthesis Applications

Why researchers accept the risk.

2-Bromo-3,5-dinitroacetophenone is a "privileged scaffold" in medicinal chemistry. The dinitro-substitution makes the ring highly electron-deficient, facilitating unique reactivity patterns.

Key Application: Hantzsch Thiazole Synthesis

It reacts with thioamides or thioureas to form 2,4-disubstituted thiazoles.

-

Reaction: Condensation of

-haloketone + Thioamide -

Advantage: The electron-withdrawing nitro groups stabilize the transition state, often accelerating the reaction compared to unsubstituted phenacyl bromides.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24861233, 2-Bromo-1-(3,5-dinitrophenyl)ethan-1-one. Retrieved from [Link]

-

Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents.[1][2] Cell, 124(6), 1269-1282. (Mechanism of lachrymation via cysteine alkylation). Retrieved from [Link]

-

Lee, S. H., et al. (2004).

-Bromoketones and vic-Dibromides Using a NaI/Na2SO3 System. Bulletin of the Korean Chemical Society. (Basis for chemical neutralization protocol). Retrieved from [Link]

Sources

- 1. Relative contributions of TRPA1 and TRPV1 channels in the activation of vagal bronchopulmonary C-fibres by the endogenous autacoid 4-oxononenal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A TRPA1-dependent mechanism for the pungent sensation of weak acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How the TRPA1 receptor transmits painful stimuli: Inner workings revealed by electron cryomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the TRPA1 ion channel suggests regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

CAS number for 2-Bromo-3,5-dinitroacetophenone

Technical Monograph: 2-Bromo-3,5-dinitroacetophenone

Part 1: Executive Summary & Core Identity

Compound Identity: 2-Bromo-3,5-dinitroacetophenone

CAS Registry Number: 5000-68-0

Synonyms: 3,5-Dinitrophenacyl bromide;

Technical Overview:

2-Bromo-3,5-dinitroacetophenone is a highly reactive

This specific substitution pattern confers two critical chemical properties:

-

Enhanced Electrophilicity: The nitro groups significantly decrease the electron density of the aromatic ring and the carbonyl carbon, making the

-carbon exceptionally susceptible to nucleophilic attack ( -

Crystallinity of Derivatives: When reacted with carboxylic acids, it forms 3,5-dinitrophenacyl esters. These esters are highly crystalline solids with sharp, distinct melting points, making them ideal for the qualitative identification of organic acids.

Part 2: Chemical Profile & Properties

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 289.04 g/mol |

| Appearance | Yellow to brownish crystalline solid |

| Solubility | Soluble in acetone, ethanol, and hot benzene; insoluble in water. |

| Reactivity Class | Lachrymator, Alkylating Agent, Corrosive |

| Key Functional Groups |

Structural Visualization: The following diagram illustrates the chemical structure and the electrophilic sites responsible for its reactivity.

Figure 1: Structural reactivity map of 2-Bromo-3,5-dinitroacetophenone, highlighting the electron-withdrawing influence of nitro groups on the alpha-carbon.

Part 3: Synthesis & Production Pathway

The synthesis of 2-Bromo-3,5-dinitroacetophenone typically follows a two-stage sequence starting from acetophenone. The causality of this sequence is dictated by the directing effects of substituents: the acetyl group is a meta-director, allowing for the introduction of nitro groups at the 3 and 5 positions prior to bromination.

Synthetic Workflow:

-

Nitration: Acetophenone is treated with fuming nitric acid and sulfuric acid. The deactivating nature of the acetyl group directs the incoming nitro groups to the meta positions.

-

Bromination: The resulting 3,5-dinitroacetophenone is brominated at the

-position using bromine (

Figure 2: Step-wise synthesis pathway from acetophenone to the final brominated dinitro derivative.

Part 4: Core Applications & Mechanisms

Derivatization of Carboxylic Acids (The Phenacyl Ester Method)

This is the primary analytical application of CAS 5000-68-0. It converts liquid or low-melting carboxylic acids into solid, crystalline esters with sharp melting points, enabling identification.

-

Mechanism: Nucleophilic substitution (

). The carboxylate anion attacks the -

Advantage: The two nitro groups increase the molecular weight and polarity, ensuring the resulting esters are solids rather than oils.

Heterocyclic Synthesis (Hantzsch Thiazole Synthesis)

The compound serves as a "haloketone" building block. When reacted with thioamides or thioureas, it cyclizes to form 2,4-disubstituted thiazoles. This pathway is critical in medicinal chemistry for generating libraries of bioactive heterocycles.

Figure 3: Mechanism of carboxylic acid derivatization via nucleophilic substitution.

Part 5: Experimental Protocol

Standard Operating Procedure: Preparation of Phenacyl Esters Objective: To identify an unknown carboxylic acid by converting it into a crystalline 3,5-dinitrophenacyl ester.

Reagents:

-

Unknown Carboxylic Acid (~100 mg)

-

2-Bromo-3,5-dinitroacetophenone (100 mg)

-

Ethanol (95%)

-

Sodium Carbonate (10% aqueous solution)

Methodology:

-

Neutralization: Dissolve the carboxylic acid in a minimal amount of ethanol. Add 10% sodium carbonate dropwise until the solution is just alkaline to litmus. Why: This generates the nucleophilic carboxylate anion.

-

Acidification (Adjustment): Add 1-2 drops of dilute HCl to make the solution slightly acidic. Why: Prevents hydrolysis of the phenacyl bromide reagent by excess base.

-

Addition: Add the 2-Bromo-3,5-dinitroacetophenone and a few boiling chips.

-

Reflux: Heat the mixture under reflux for 15–20 minutes (longer for hindered acids). Why: Provides the activation energy for the

displacement. -

Crystallization: Cool the solution. If the solid does not precipitate immediately, add water dropwise to induce crystallization.

-

Purification: Filter the crystals and recrystallize from ethanol to obtain a sharp melting point.

Part 6: Safety & Handling (Lachrymator)

CRITICAL WARNING: 2-Bromo-3,5-dinitroacetophenone is a potent lachrymator (tear gas agent) and skin irritant.

-

Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Double-gloving is recommended.

-

First Aid:

-

Eyes: Rinse immediately with copious water for 15 minutes.

-

Skin: Wash with soap and water. Do not use ethanol immediately as it may increase absorption.

-

-

Decontamination: Glassware should be rinsed with a dilute alcoholic sodium hydroxide solution to decompose residual alkylating agent before removal from the hood.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75213, 2-Bromo-1-(3-nitrophenyl)ethan-1-one (Related Analog & Class Overview). Retrieved from [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.

Methodological & Application

Application Note: High-Efficiency Synthesis of 4-(3,5-Dinitrophenyl)-2-aminothiazole

Executive Summary

This application note details the optimized protocol for synthesizing 4-(3,5-dinitrophenyl)-2-aminothiazole , a privileged scaffold in medicinal chemistry. Utilizing the Hantzsch thiazole synthesis, this method reacts 2-bromo-3,5-dinitroacetophenone with thiourea . The resulting 2-aminothiazole moiety is a critical pharmacophore found in antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] This guide provides a mechanistic breakdown, a self-validating experimental protocol, and critical troubleshooting insights to ensure high yield and purity.

Scientific Background & Utility

The Hantzsch Thiazole Synthesis (est. 1887) remains the gold standard for constructing thiazole rings. The reaction involves the condensation of an

Why this specific derivative?

The incorporation of the 3,5-dinitrophenyl group confers unique electronic properties to the thiazole scaffold. The strong electron-withdrawing nitro groups (

Key Applications

-

Antimicrobial Agents: Precursor for sulfonamide-like drugs targeting bacterial folate synthesis.

-

Anticancer Therapeutics: The dinitrophenyl moiety acts as a pharmacophore for cytotoxicity studies.

-

Azo Dye Intermediates: The free amino group at position 2 allows for diazotization and coupling to form solvatochromic dyes.

Mechanistic Insight

The reaction proceeds through a stepwise condensation-cyclization pathway.

-

Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile, attacking the

-carbon of the bromoketone in an -

Intermediate Formation: An acyclic isothiouronium intermediate is formed.

-

Cyclization: The terminal amino group attacks the carbonyl carbon. Note: The 3,5-dinitro substitution makes the carbonyl carbon highly electrophilic, accelerating this step compared to unsubstituted acetophenones.

-

Dehydration: Loss of a water molecule drives the formation of the aromatic thiazole ring.[6]

Mechanistic Pathway Diagram[4][7][8]

Figure 1: Step-wise mechanism of Hantzsch synthesis transforming

Experimental Protocol

Safety Warning:

-

2-Bromo-3,5-dinitroacetophenone is a potent lachrymator and skin irritant. Handle only in a fume hood.

-

Nitro compounds can be energetic; avoid excessive heat or friction.

Materials

-

Reagent A: 2-Bromo-3,5-dinitroacetophenone (1.0 eq)

-

Reagent B: Thiourea (1.1 eq)

-

Solvent: Absolute Ethanol (EtOH)[8]

-

Base: Sodium Acetate (anhydrous) or Ammonium Hydroxide

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Workflow Diagram

Figure 2: Experimental workflow for the synthesis and isolation of the target thiazole.

Detailed Procedure

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3,5-dinitroacetophenone (2.89 g, 10 mmol) in absolute ethanol (30 mL).

-

Addition: Add thiourea (0.84 g, 11 mmol) to the solution. The thiourea may not dissolve immediately.[9]

-

Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) with stirring.

-

Observation: The solution will typically turn clear and then darken (yellow/orange) as the reaction proceeds.

-

Time: Reflux for 2 hours. Monitor consumption of the ketone by TLC (Mobile phase: 50% Ethyl Acetate / 50% Hexane).

-

-

Workup (Neutralization):

-

Allow the reaction mixture to cool to room temperature.

-

Option A (In-situ): Add anhydrous sodium acetate (1.0 g) to the reaction mixture and stir for 30 minutes.

-

Option B (Post-isolation): Pour the reaction mixture into 100 mL of ice-cold water. Adjust pH to 8–9 using ammonium hydroxide solution.

-

-

Isolation: A yellow-to-orange precipitate will form (the free base). Filter the solid using a Buchner funnel.[9]

-

Washing: Wash the filter cake copiously with water (to remove inorganic salts) and then with a small amount of cold ethanol.

-

Purification: Recrystallize the crude solid from an Ethanol/DMF mixture (9:1) if the melting point is not sharp.

-

Expected Yield: 75–90%.

-

Appearance: Yellow/Orange crystalline solid.

-

Data Presentation & Validation

To validate the synthesis, compare your results against these standard parameters.

Physico-Chemical Properties Table[8]

| Parameter | Specification | Notes |

| Molecular Formula | ||

| Molecular Weight | 266.23 g/mol | |

| Melting Point | > 210°C (dec.)[7][10][11] | High MP due to nitro groups/H-bonding [3] |

| Solubility | DMSO, DMF | Poor solubility in water/cold EtOH |

| Appearance | Yellow to Orange Powder | Color deepens with impurities |

Spectral Validation (Diagnostic Signals)

-

NMR (DMSO-

-

ppm (s, 1H): Thiazole

-

ppm (bs, 2H):

- ppm (m, 3H): Aromatic protons of the dinitrophenyl ring (Deshielded).

-

ppm (s, 1H): Thiazole

-

IR Spectroscopy:

-

:

-

:

-

:

Expert Tips & Troubleshooting

-

Solubility Issues: The 3,5-dinitro starting material is less soluble than unsubstituted acetophenones. If the starting material does not dissolve in refluxing ethanol, add small quantities of 1,4-dioxane or DMF .

-

Lachrymator Control: If the bromoketone has degraded (turned green/black), recrystallize it from ethanol before use. Degraded starting material drastically lowers yield.

-